molecular formula C12H12F2O4 B130855 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid CAS No. 162401-62-9

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Cat. No.: B130855
CAS No.: 162401-62-9
M. Wt: 258.22 g/mol
InChI Key: IGFDIFLMMLWKKY-UHFFFAOYSA-N
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Description

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid is a useful research compound. Its molecular formula is C12H12F2O4 and its molecular weight is 258.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O4/c13-12(14)18-9-4-3-8(11(15)16)5-10(9)17-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFDIFLMMLWKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368468
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162401-62-9
Record name 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162401-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

40 g of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzaldehyde 160 mL of glacial acetic acid and 32.0 g of sulphamic acid (2.0 eq) were loaded in a reactor. The mixture was cooled at 5-10° C. and the temperature was not allowed to exceed 20° C., adding slowly a previously prepared solution of 44.77 g of sodium chloride and 61 mL of deionised water. After the addition, the reaction was kept for 1 hour at 15-20° C. 450 mL of deionised water was loaded and then it was cooled at 0-5° C. and kept for 1 h at this temperature. The solid was filtered and washed four times with 200 mL of deionised water. The product was dried for 15 h at 40° C., obtaining 36 g (yield 85%) of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzoic acid (II) as solid.
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160 mL
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32 g
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44.77 g
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61 mL
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450 mL
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Synthesis routes and methods II

Procedure details

In WO9501338 the reaction of 3-(cyclopropylmethoxy)-4-hydroxy-benzaldehyde with chlorodifluoromethane in the presence of sodium hydroxide and benzyl-trimethylammonium chloride (BTMA) in dioxane/water leads to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzaldehyde, which by oxidation with sodium chlorite and sulphamic acid yields 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzoic acid. Chlorination of this acid with thionyl chloride in reflux toluene provides the corresponding acyl chloride, which is finally condensed with 3,5-dichloropyridine-4-amine in the presence of sodium hydride in tetrahydrofuran to thus reach roflumilast (I). These procedures are set out in Scheme 1.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (8.6 g, 35.5 mmol) in acetone (120 ml) and water (60 ml), KMnO4 (13.1 g, 70.8 mmol) was added and the reaction was heated at 60° C. for 1 h. K2CO3 (9 g, 65.2 mmol) and water (100 ml) were added, and the resulting mixture was filtered through a celite pad. The filtrate was acidified with HCl 37% (pH=1) and extracted twice with EtOAc. The organic phase was dried over Na2SO4 and the solvent was removed under vacuum affording 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (7.6 g, 29.4 mmol, 83% yield). This product was used without any further purification.
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8.6 g
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reactant
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13.1 g
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120 mL
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60 mL
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9 g
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100 mL
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Synthesis routes and methods V

Procedure details

3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) were dissolved in glacial acetic acid (50 ml) and the solution added with a solution of sodium chlorite (8.2 g, 75 mmol) in water (15 ml). The reaction mixture was stirred at room temperature for 1 hr then water (300 ml) was added so obtaining the precipitation of a solid that was filtered and dried at 40° C. under vacuum (12 g, 48 mmol, 97% yield).
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12 g
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7.3 g
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50 mL
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8.2 g
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15 mL
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid in pharmaceutical chemistry?

A: 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid is a crucial building block in the synthesis of Roflumilast [, ]. Roflumilast is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory responses. This selectivity makes Roflumilast a valuable therapeutic agent for treating inflammatory diseases like COPD and asthma.

Q2: The provided research papers highlight several methods for synthesizing 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid. What are the key differences and advantages of these approaches?

A: Several synthetic routes to 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid are described. Some methods utilize multi-step processes involving alkylation, hydroxylation, and oxidation reactions [, , ]. One study emphasizes a copper-catalyzed hydroxylation step as a key innovation []. These different approaches offer advantages in terms of yield, cost-effectiveness, and environmental impact. For example, the preparation method described in [] boasts good reaction selectivity, high yield, and the use of low-cost reagents, making it suitable for industrial production.

Q3: How does the structure of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid contribute to its role as an intermediate in Roflumilast synthesis?

A: The structure of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid features a carboxylic acid group, which is essential for the subsequent amide coupling reaction in the final steps of Roflumilast synthesis [, ]. Additionally, the cyclopropylmethoxy and difluoromethoxy substituents likely contribute to the overall pharmacological profile of Roflumilast, although further SAR studies are needed to confirm their specific roles.

Q4: Beyond its role in Roflumilast synthesis, has 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid demonstrated any intrinsic biological activity?

A: While primarily known as a Roflumilast precursor, one study demonstrated that 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid itself exhibits inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation, a process implicated in pulmonary fibrosis []. This finding suggests potential therapeutic applications of the compound beyond its role as a synthetic intermediate.

Q5: What are the future directions for research on 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid?

A: Future research directions could involve optimizing existing synthetic methods to improve yield, reduce cost, and minimize environmental impact [, , ]. Further exploration of the compound's intrinsic biological activity, particularly its anti-fibrotic properties, is warranted []. Additionally, investigating structure-activity relationships by modifying the cyclopropylmethoxy and difluoromethoxy substituents could reveal analogs with enhanced potency, selectivity, or pharmacokinetic properties.

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